molecular formula C11H14ClN3OS B2364972 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide CAS No. 2411253-34-2

2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide

Cat. No.: B2364972
CAS No.: 2411253-34-2
M. Wt: 271.76
InChI Key: AJEQXRMTZFEVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain relief and addiction. CTAP has been shown to have a high affinity for the μ-opioid receptor and can effectively block its activation by endogenous opioids such as endorphins and enkephalins.

Mechanism of Action

2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide works by binding to the μ-opioid receptor and preventing its activation by endogenous opioids such as endorphins and enkephalins. The μ-opioid receptor is a G protein-coupled receptor that plays a key role in pain relief and addiction. When activated by endogenous opioids, the μ-opioid receptor triggers a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which produce feelings of pleasure and pain relief. This compound blocks this activation, preventing the release of these neurotransmitters and reducing the effects of endogenous opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids in animal models, indicating that it effectively blocks the μ-opioid receptor. This compound has also been shown to reduce the rewarding effects of opioids in animal models, indicating that it may be a potential treatment for opioid addiction. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide is its high affinity and selectivity for the μ-opioid receptor, which makes it a valuable tool for investigating the physiological and biochemical effects of this receptor. Additionally, this compound has been shown to be stable and easy to handle, which makes it a suitable compound for scientific research. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical applications.

Future Directions

There are several future directions for research on 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for opioid addiction. This compound has been shown to reduce the rewarding effects of opioids in animal models, indicating that it may be a potential treatment for opioid addiction. Additionally, further research is needed to investigate the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory conditions. Finally, there is a need for further research on the safety and potential side effects of this compound, particularly in humans.

Synthesis Methods

The synthesis of 2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-aminopyridine to form 2-chloro-N-(pyridin-2-yl)acetamide. This intermediate is then reacted with thiomorpholine in the presence of a base to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

2-Chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide has been widely used in scientific research to study the μ-opioid receptor and its role in pain relief and addiction. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it a valuable tool for investigating the physiological and biochemical effects of this receptor. This compound has been used in a variety of in vitro and in vivo experiments to study the mechanisms of opioid receptor signaling, as well as the effects of opioids on behavior and physiology.

Properties

IUPAC Name

2-chloro-N-(6-thiomorpholin-4-ylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c12-8-11(16)14-9-2-1-3-10(13-9)15-4-6-17-7-5-15/h1-3H,4-8H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEQXRMTZFEVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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